molecular formula C24H23ClN2O B593124 5-Chloro NNEI CAS No. 1800101-23-8

5-Chloro NNEI

Cat. No.: B593124
CAS No.: 1800101-23-8
M. Wt: 390.9 g/mol
InChI Key: SAZREAASVMJYTK-UHFFFAOYSA-N
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Description

5-chloro NNEI, also known as 1-(5-chloropentyl)-N-(1-naphthalenyl)-1H-indole-3-carboxamide, is a synthetic cannabinoid. It is a derivative of NNEI, which itself is an analog of the potent synthetic cannabinoid JWH-018. The compound has a chloride atom added to the terminal carbon of the pentyl group . Synthetic cannabinoids like this compound are designed to mimic the effects of naturally occurring cannabinoids found in cannabis.

Mechanism of Action

Target of Action

5-Chloro NNEI is an analog of the potent synthetic cannabinoid JWH 018 . It is a derivative of NNEI that has a chloride atom added to the terminal carbon of the pentyl group . The primary targets of this compound are likely to be the same as those of JWH 018, which are the cannabinoid receptors CB1 and CB2. These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory.

Pharmacokinetics

A study on a related compound, 5f-nnei, has established a sensitive quantification method of 5f-nnei in human serum and urine specimens . Similar methods could potentially be used to study the pharmacokinetics of this compound.

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors These could include the presence of other substances, the user’s physiological state, and the method of administration.

Disclaimer: This product is intended for forensic and research applications .

Biochemical Analysis

Preparation Methods

The synthesis of 5-chloro NNEI involves several steps. The primary synthetic route includes the following steps:

    Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.

    Attachment of the Naphthalenyl Group: The naphthalenyl group is attached to the indole core via a Friedel-Crafts acylation reaction.

    Introduction of the Chloropentyl Chain: The chloropentyl chain is introduced through a nucleophilic substitution reaction, where a pentyl halide reacts with the indole core.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction.

Chemical Reactions Analysis

5-chloro NNEI undergoes several types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core and the chloropentyl chain.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The chloropentyl chain can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

5-chloro NNEI has several scientific research applications:

Comparison with Similar Compounds

5-chloro NNEI is similar to other synthetic cannabinoids such as:

The uniqueness of this compound lies in its specific structural modifications, which can lead to different pharmacological properties and metabolic pathways compared to its analogs.

Properties

IUPAC Name

1-(5-chloropentyl)-N-naphthalen-1-ylindole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O/c25-15-6-1-7-16-27-17-21(20-12-4-5-14-23(20)27)24(28)26-22-13-8-10-18-9-2-3-11-19(18)22/h2-5,8-14,17H,1,6-7,15-16H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZREAASVMJYTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CN(C4=CC=CC=C43)CCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201180293
Record name 1H-Indole-3-carboxamide, 1-(5-chloropentyl)-N-1-naphthalenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1800101-23-8
Record name 1H-Indole-3-carboxamide, 1-(5-chloropentyl)-N-1-naphthalenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1800101-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro nnei
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800101238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole-3-carboxamide, 1-(5-chloropentyl)-N-1-naphthalenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-CHLORO NNEI
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2UMM7HLT2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is the significance of identifying 5-chloro NNEI in illegal products?

A1: The research article "Characterization of four new designer drugs, 5-chloro-NNEI, NNEI indazole analog, α-PHPP and α-POP, with 11 newly distributed designer drugs in illegal products" [] highlights the emergence of this compound as a new designer drug identified in seized illegal products. This discovery is significant because it signals the constant evolution of novel psychoactive substances (NPS) and the challenges this presents for drug control and public health. The identification and characterization of these new substances are crucial for forensic analysis, understanding their potential risks, and implementing appropriate control measures.

Q2: Were there any concerns raised regarding the analytical methods used to characterize this compound?

A2: Yes, the comment "Comments on 'Characterization of four new designer drugs, 5-chloro-NNEI, NNEI indazole analog, α-PHPP and α-POP, with 11 newly distributed designer drugs in illegal products'" [] raises concerns about the lack of nuclear magnetic resonance (NMR) data in the original study to confirm the structures of the newly identified compounds, including this compound. The authors of the comment emphasize the importance of using NMR analysis, in addition to mass spectrometry, to unequivocally confirm the structures of new psychoactive substances. This is crucial for accurate identification, legal proceedings, and understanding the potential biological effects of these compounds.

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